Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a 4-bromophenyl group at the 3-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method involves the reaction of 4-bromoacetophenone with ethyl diazoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate diazo compound, which undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert the ester group to an alcohol or reduce the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and dehalogenated products.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Industry: The compound can be used in the production of materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar structure but contains an isoxazole ring instead of a pyrazole ring.
Ethyl 3-(4-bromophenyl)propionate: This compound has a similar bromophenyl group but lacks the pyrazole ring.
Uniqueness: Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both the pyrazole ring and the bromophenyl group. This combination imparts specific chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C12H11BrN2O2
- Molecular Weight : Approximately 295.13 g/mol
- CAS Number : 948292-48-6
The compound features a bromophenyl group , which enhances its binding affinity to biological targets, and a pyrazole ring that contributes to its structural stability. The ester group is significant as it may undergo hydrolysis to release an active carboxylic acid, facilitating further interactions with biological pathways .
This compound interacts with various enzymes and receptors, which can modulate multiple biochemical pathways. The presence of the bromine atom in the phenyl ring is believed to enhance the compound's pharmacological potential by increasing lipophilicity and improving receptor binding.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) values indicate significant activity against various pathogens, including:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.22 |
Staphylococcus epidermidis | 0.25 |
Escherichia coli | 0.30 |
The compound showed bactericidal effects, inhibiting biofilm formation effectively .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it can inhibit the growth of several types of cancer cells, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies have reported that the compound exhibits antiproliferative effects, suggesting its potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized this compound and evaluated its biological activities. The results indicated promising antibacterial and anticancer properties, with effective inhibition of tumor growth in preclinical models .
- Comparative Analysis : In comparative studies with other pyrazole derivatives, this compound outperformed several analogs in terms of antimicrobial activity and cytotoxicity against cancer cells. This highlights the importance of structural modifications in enhancing biological efficacy .
- Mechanistic Insights : Molecular modeling studies have provided insights into the interaction profiles of this compound with specific proteins involved in cancer progression and microbial resistance mechanisms, further supporting its therapeutic potential .
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEOMTVGHVZJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347832 | |
Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948292-48-6 | |
Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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